Cas no 2137679-45-7 (2-Cyclopropyl-4-(ethylamino)butan-1-ol)
2-Cyclopropyl-4-(ethylamino)butan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 2-cyclopropyl-4-(ethylamino)butan-1-ol
- 2137679-45-7
- EN300-800905
- 2-Cyclopropyl-4-(ethylamino)butan-1-ol
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- Inchi: 1S/C9H19NO/c1-2-10-6-5-9(7-11)8-3-4-8/h8-11H,2-7H2,1H3
- InChI Key: FWHGBFPSHGLJQA-UHFFFAOYSA-N
- SMILES: OCC(CCNCC)C1CC1
Computed Properties
- Exact Mass: 157.146664230g/mol
- Monoisotopic Mass: 157.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 6
- Complexity: 102
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.2
- Topological Polar Surface Area: 32.3Ų
2-Cyclopropyl-4-(ethylamino)butan-1-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-800905-0.05g |
2-cyclopropyl-4-(ethylamino)butan-1-ol |
2137679-45-7 | 95.0% | 0.05g |
$792.0 | 2025-03-21 | |
| Enamine | EN300-800905-0.1g |
2-cyclopropyl-4-(ethylamino)butan-1-ol |
2137679-45-7 | 95.0% | 0.1g |
$829.0 | 2025-03-21 | |
| Enamine | EN300-800905-0.25g |
2-cyclopropyl-4-(ethylamino)butan-1-ol |
2137679-45-7 | 95.0% | 0.25g |
$867.0 | 2025-03-21 | |
| Enamine | EN300-800905-0.5g |
2-cyclopropyl-4-(ethylamino)butan-1-ol |
2137679-45-7 | 95.0% | 0.5g |
$905.0 | 2025-03-21 | |
| Enamine | EN300-800905-1.0g |
2-cyclopropyl-4-(ethylamino)butan-1-ol |
2137679-45-7 | 95.0% | 1.0g |
$943.0 | 2025-03-21 | |
| Enamine | EN300-800905-2.5g |
2-cyclopropyl-4-(ethylamino)butan-1-ol |
2137679-45-7 | 95.0% | 2.5g |
$1848.0 | 2025-03-21 | |
| Enamine | EN300-800905-5.0g |
2-cyclopropyl-4-(ethylamino)butan-1-ol |
2137679-45-7 | 95.0% | 5.0g |
$2732.0 | 2025-03-21 | |
| Enamine | EN300-800905-10.0g |
2-cyclopropyl-4-(ethylamino)butan-1-ol |
2137679-45-7 | 95.0% | 10.0g |
$4052.0 | 2025-03-21 |
2-Cyclopropyl-4-(ethylamino)butan-1-ol Related Literature
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Yiding Jiao,Liqun Kang,Jasper Berry-Gair,Kit McColl,Jianwei Li,Haobo Dong,Hao Jiang,Ryan Wang,Furio Corà,Dan J. L. Brett,Ivan P. Parkin J. Mater. Chem. A, 2020,8, 22075-22082
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Zhiyan Chen,Nan Wu,Yaobing Wang,Bing Wang,Yingde Wang J. Mater. Chem. A, 2018,6, 516-526
Additional information on 2-Cyclopropyl-4-(ethylamino)butan-1-ol
2-Cyclopropyl-4-(ethylamino)butan-1-ol: A Comprehensive Overview
2-Cyclopropyl-4-(ethylamino)butan-1-ol, also known by its CAS number 2137679-45-7, is a compound of significant interest in the fields of organic chemistry and pharmacology. This molecule is characterized by its unique structure, which combines a cyclopropane ring, an ethylamino group, and a hydroxyl group. The compound has been studied extensively for its potential applications in drug development, particularly in the design of bioactive molecules with specific pharmacokinetic profiles.
The synthesis of 2-Cyclopropyl-4-(ethylamino)butan-1-ol involves a multi-step process that typically begins with the preparation of the cyclopropane moiety. Recent advancements in catalytic asymmetric synthesis have enabled the efficient construction of this chiral center, which is critical for the compound's biological activity. The ethylamino group, introduced via nucleophilic substitution or reductive amination, plays a pivotal role in modulating the compound's solubility and bioavailability.
Recent studies have highlighted the potential of 2-Cyclopropyl-4-(ethylamino)butan-1-ol as a precursor for the development of novel therapeutic agents. For instance, researchers have explored its role as a building block in the synthesis of kinase inhibitors and GPCR modulators. The compound's ability to undergo various functional group transformations makes it an invaluable intermediate in medicinal chemistry.
In terms of biological activity, 2-Cyclopropyl-4-(ethylamino)butan-1-ol has demonstrated promising results in preclinical models. It has been shown to exhibit selective inhibition of certain enzymes, making it a potential candidate for the treatment of metabolic disorders. Furthermore, its hydroxyl group provides opportunities for further functionalization, enabling the creation of derivatives with enhanced potency and selectivity.
The pharmacokinetic properties of 2-Cyclopropyl-4-(ethylamino)butan-1-ol have also been investigated in depth. Studies indicate that the compound has favorable absorption characteristics and moderate clearance rates, which are advantageous for drug delivery. However, further research is required to optimize its bioavailability and minimize potential off-target effects.
In conclusion, 2-Cyclopropyl-4-(ethylamino)butan-1-ol represents a valuable compound with significant potential in drug discovery and development. Its unique structure, coupled with recent advances in synthetic methodology and biological evaluation, positions it as a key player in the creation of novel therapeutic agents. Continued research into its properties will undoubtedly yield further insights into its utility as a pharmacological tool.
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